2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiadiazol group, and a piperazine ring. Thiadiazoles are a group of heterocyclic aromatic compounds that contain a five-membered ring system with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antibacterial Screening : A study involved the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, demonstrating moderate activity against Bacillus Subtilis and Escherichia Coli, highlighting the antimicrobial potential of similar compounds (Deshmukh et al., 2017).
Antifungal Compound Studies : The solubility thermodynamics and partitioning processes of a novel potential antifungal compound of the 1,2,4-triazole class were characterized, showing poor solubility in buffer solutions but better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Anticancer Agent Development : Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds has shown significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, with certain compounds inducing cell cycle arrest and apoptotic cell death, demonstrating the anticancer capabilities of related chemical structures (El-Masry et al., 2022).
In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and showed significant reduction in tumor volume and cell number in a mouse model, indicating their potential as anticancer therapy agents capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Synthesis Techniques and Compound Characteristics
Microwave Assisted Synthesis of Schiff Bases : An efficient microwave-assisted green synthetic approach was used to synthesize a new class of thiadiazole containing N-methyl piperazine moiety, demonstrating antimicrobial and antioxidant potential (Gharu, 2014).
Formazan Synthesis as Antimicrobial Agents : The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcased moderate antimicrobial activity, revealing the importance of structural modifications in enhancing biological activities (Sah et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-16(2,23-13-5-3-12(17)4-6-13)15(22)21-9-7-20(8-10-21)14-11-18-24-19-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQSIDKYOKBMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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